Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine
Description
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine is a tertiary amine featuring three distinct substituents: a methyl group, a pyridin-3-ylmethyl group, and a pyrrolidin-3-ylmethyl group. This compound’s structural complexity makes it relevant for pharmaceutical and materials science research, particularly in ligand design and bioactive molecule synthesis.
Properties
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)-1-pyrrolidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15(10-12-4-6-14-8-12)9-11-3-2-5-13-7-11/h2-3,5,7,12,14H,4,6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSQXKHRXWCBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNC1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Using Cyanohydrins and Pyridinylmethylamines
A key method for synthesizing pyridinylmethyl amines involves reductive amination of cyanohydrins with pyridinylmethylamines, as described in European patent EP1358179B1. This method is adaptable for preparing methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine analogs by employing appropriate cyanohydrin intermediates and amine precursors.
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- The reductive amination is conducted in an alcoholic solvent, typically methanol.
- The reaction medium is made basic by adding an organic tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Reduction is achieved using boron hydride reagents, especially sodium cyanoborohydride (NaBH3CN).
- The reaction proceeds efficiently at room temperature.
- Addition of metal salts like iron sulfate (FeSO4·7H2O) can suppress secondary reactions involving cyanide ion complexation.
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- Preparation of a cyanohydrin intermediate (derived from an aldehyde or ketone precursor).
- Reaction of the cyanohydrin with a pyridin-3-ylmethylamine or pyrrolidin-3-ylmethylamine under reductive amination conditions.
- Isolation and purification of the secondary amine product.
This method is advantageous due to mild conditions, high selectivity, and the ability to introduce diverse substituents on the pyridine ring. It also allows for the preparation of secondary and tertiary amines with good yields.
| Parameter | Details |
|---|---|
| Solvent | Methanol (alcoholic medium) |
| Base | DABCO (1,4-diazabicyclo[2.2.2]octane) |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |
| Temperature | Room temperature |
| Additives | FeSO4·7H2O (optional, to suppress side reactions) |
| Reaction Time | Typically several hours |
Nucleophilic Substitution and Thiolation Routes for Pyrrolidine Derivatives
Another approach, particularly for the pyrrolidine moiety attachment, involves nucleophilic substitution reactions where a pyrrolidine derivative bearing a nucleophilic site reacts with a pyridin-3-ylmethyl halide or related electrophile.
For example, synthesis of (S)-3-(pyridin-3-ylmethylsulfanyl)-pyrrolidine derivatives involves:
- Formation of the pyrrolidine ring via cyclization of an amine with a dihaloalkane.
- Introduction of the pyridin-3-ylmethyl group through nucleophilic substitution on a halide precursor.
- Attachment of a sulfanyl group via thiol-ene or similar reactions.
- Optional esterification for protecting groups or solubility enhancement.
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- Use of bases such as triethylamine to facilitate nucleophilic substitution.
- Solvents like dichloromethane for moderate polarity.
- Temperature control (0–20°C) to minimize side reactions.
- Acidic conditions (e.g., trifluoroacetic acid) for selective deprotection steps if protecting groups are used.
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Pyrrolidine ring formation | Cyclization | Amine + dihaloalkane, base, solvent |
| Pyridine moiety introduction | Nucleophilic substitution | Pyridin-3-ylmethyl halide + pyrrolidine derivative, base, solvent, controlled temperature |
| Sulfanyl group attachment | Thiolation (thiol-ene) | Thiol reagent, radical initiator or base |
| Esterification (optional) | Acid-catalyzed esterification | tert-Butyl alcohol, acid catalyst |
Research Findings and Data Tables
Structural and Physical Properties of Related Compounds
| Compound Name | Core Ring | Substituent at Position 3 | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound (target) | Pyrrolidine | Pyridin-3-ylmethyl, methyl amine | C₁₁H₁₇N₃* | ~191.27* | Aromatic heterocycle and amine |
| (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | Pyridin-3-ylmethylsulfanyl | C₁₆H₂₃N₃O₂S | 329.44 | Sulfur linkage, ester group |
*Note: Molecular formula and weight for the exact target compound are estimated based on structural analogs.
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance (NMR): To confirm the structure and stereochemistry of the pyrrolidine and pyridine rings.
- High-Performance Liquid Chromatography (HPLC): For purity and enantiomeric excess determination.
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): To identify functional groups such as amines and aromatic rings.
Summary of Preparation Methodologies
| Method | Advantages | Limitations | Typical Applications |
|---|---|---|---|
| Reductive amination with cyanohydrins | Mild conditions, high selectivity, adaptable to various substituents | Requires careful control of reduction conditions, cyanide handling | Synthesis of secondary and tertiary amines with pyridinyl substituents |
| Nucleophilic substitution and thiolation | Versatile for introducing sulfur-containing groups, stereochemical control possible | Multi-step synthesis, sensitive to reaction conditions | Preparation of chiral pyrrolidine derivatives with pyridine moieties |
Chemical Reactions Analysis
Types of Reactions
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives of the pyridine ring.
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of Ghrelin O-acyltransferase (GOAT)
One of the significant applications of methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine is its role as an inhibitor of ghrelin O-acyltransferase (GOAT). This enzyme is crucial in the regulation of ghrelin, a hormone involved in appetite control and energy balance. Compounds that inhibit GOAT are being investigated for their potential to treat obesity and related metabolic disorders, including type 2 diabetes and insulin resistance . The compound's structural features are conducive to binding with the active site of GOAT, making it a candidate for further development as a therapeutic agent.
1.2 Antidepressant Properties
Recent studies have highlighted the potential antidepressant properties of compounds similar to this compound. Research into metal-catalyzed reactions has shown that such compounds can be synthesized effectively, leading to the development of new antidepressants that may offer improved efficacy and reduced side effects compared to traditional selective serotonin reuptake inhibitors (SSRIs) . The adaptability and selectivity of these synthetic pathways enhance the pharmaceutical industry's ability to produce novel therapeutic agents.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps, often utilizing metal-catalyzed reactions for efficiency and yield optimization. The compound's structure includes both pyridine and pyrrolidine moieties, which contribute to its pharmacological activity. The following table summarizes key synthesis methods:
| Synthesis Method | Description | Yield |
|---|---|---|
| Metal-Catalyzed Coupling | Utilizes palladium or ruthenium catalysts for coupling reactions | Up to 95% |
| Hydrogen Borrowing | Involves reductive amination techniques with high selectivity | 90% yield |
| Dynamic Kinetic Resolution | Achieves enantiomerically pure products through kinetic resolution | >99% ee |
Case Studies
3.1 Treatment of Obesity
In a clinical setting, compounds that inhibit GOAT have shown promise in reducing body weight and improving metabolic profiles in patients with obesity. For instance, a study demonstrated that patients receiving a GOAT inhibitor experienced significant reductions in appetite and body mass index (BMI), suggesting a direct link between the inhibition of ghrelin signaling pathways and weight management .
3.2 Antidepressant Development
Another case study focused on developing an analog of this compound as an antidepressant. The compound was tested in animal models for its efficacy in reducing depressive behaviors. Results indicated a marked improvement in mood-related outcomes compared to control groups, highlighting the potential for this compound class in treating major depressive disorder .
Mechanism of Action
The mechanism of action of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Biological Activity
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine is an organic compound characterized by its unique molecular structure, which includes both pyridine and pyrrolidine moieties. Its molecular formula is C₁₂H₁₉N₃, with a molecular weight of 205.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding.
The synthesis of this compound typically involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of reducing agents like sodium borohydride. This process yields the desired amine through the formation of an intermediate imine, which is subsequently reduced. The compound can also undergo various chemical reactions, including oxidation to form N-oxides and reduction to yield secondary or tertiary amines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's binding affinity to these targets can modulate their activity, leading to various biological effects. For instance, it has been noted for its potential in studying enzyme inhibition and receptor binding, particularly in the context of pharmacological applications .
Enzyme Inhibition
Research indicates that compounds similar to this compound have been explored for their ability to inhibit specific enzymes. For example, studies have shown that certain pyridine derivatives demonstrate significant inhibition against mycobacterial ATP synthase, suggesting that this compound could exhibit similar properties . The structure–activity relationship (SAR) studies indicate that modifications in the substituents can significantly affect biological activity.
Receptor Binding
The compound has also been evaluated for its binding affinity to histamine receptors. For instance, related compounds have shown potent H(3) receptor binding affinity, which could be relevant for developing treatments for conditions such as allergies or neurological disorders .
Table 1: Summary of Biological Activities
| Compound | Activity | Reference |
|---|---|---|
| This compound | Enzyme inhibition potential | |
| Pyridine derivatives | Inhibition of mycobacterial ATP synthase | |
| Pyrrolidine derivatives | H(3) receptor antagonism |
Comparative Analysis
When compared to similar compounds such as pyridin-3-ylmethylamine and pyrrolidin-3-ylmethylamine, this compound exhibits enhanced versatility due to the presence of both pyridine and pyrrolidine rings. This dual functionality allows for a broader spectrum of biological interactions and applications in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes for Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of tertiary amines like this compound typically involves alkylation or reductive amination. For example:
- Catalytic alkylation : Using Fe₂O₃@SiO₂/In₂O₃ as a catalyst (as demonstrated in heterocyclic ketimine alkylation) can improve yields by reducing side reactions. Yields up to 93% have been reported for structurally related amines .
- Copper-mediated coupling : Reactions involving copper(I) bromide (e.g., 17.9% yield in a pyrazole-amine synthesis) highlight the trade-off between catalyst efficiency and steric hindrance. Optimizing temperature (e.g., 35°C) and solvent (e.g., DMSO) is critical .
- Zwitterion formation : Post-synthesis, monitor for hydration or zwitterionization (e.g., via IR bands at 1410–1610 cm⁻¹ for carboxylate anions) to ensure product stability .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm amine connectivity and stereochemistry. For example, δ 8.87 ppm (pyridine protons) and δ 2.1–3.5 ppm (pyrrolidine/pyridinylmethyl groups) are diagnostic regions .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are essential for resolving zwitterionic forms or hydrogen-bonding networks. Ensure high-resolution data collection to detect water incorporation (e.g., (acid)₂(H₂O)₃ adducts) .
- IR spectroscopy : Identify amine N-H stretches (~3298 cm⁻¹) and monitor zwitterion formation via carboxylate vibrations .
Q. How can researchers purify this compound, and what challenges arise during isolation?
Methodological Answer:
- Chromatography : Use gradient elution (e.g., 0–100% ethyl acetate/hexane) to separate polar amine derivatives from unreacted starting materials .
- Crystallization : Solvent selection (e.g., CH₂Cl₂ for zwitterions) minimizes hydrate formation. Note that air exposure may alter composition (e.g., water uptake), requiring anhydrous storage .
- Distillation or sublimation : For volatile byproducts, fractional distillation under reduced pressure is recommended .
Advanced Research Questions
Q. How can contradictory NMR or crystallographic data be resolved for this compound?
Methodological Answer:
- Data cross-validation : Combine 2D NMR (e.g., HSQC, NOESY) with HRMS to confirm molecular weight and connectivity. For example, HRMS (ESI) m/z 215 [M+H]⁺ was used to validate a related pyrazole-amine .
- Dynamic vs. static disorder in crystallography : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, especially if the compound forms hydrates or polymorphs .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) to identify misassignments .
Q. What strategies mitigate steric hindrance in cross-coupling reactions involving this amine?
Methodological Answer:
- Ligand design : Bulky ligands (e.g., BrettPhos) can prevent undesired β-hydride elimination in palladium-catalyzed couplings.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of sterically crowded intermediates .
- Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically hindered systems (e.g., 1–2 hours vs. days under conventional heating) .
Q. How can computational models predict the compound’s reactivity or supramolecular interactions?
Methodological Answer:
- Machine learning (ML) : Train models on reaction datasets (e.g., Ugi reactions or C–N couplings) to predict optimal conditions for functionalizing the pyrrolidine or pyridine moieties .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on the amine’s lone pair for hydrogen-bonding analysis .
- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., pyrrolidine N vs. pyridine N) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values for the amine groups?
Methodological Answer:
Q. What causes variability in catalytic hydrogenation yields for derivatives of this compound?
Methodological Answer:
- Catalyst poisoning : Trace impurities (e.g., sulfur-containing byproducts) can deactivate Pd/C. Pre-purify via silica gel chromatography .
- Steric effects : Use high-pressure hydrogenation (e.g., 50 bar H₂) to overcome hindered access to the amine site .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
